BenchChemオンラインストアへようこそ!

6-(2,2-Dimethoxyethyl)-9H-purine

Nucleoside synthesis Purine alkylation Medicinal chemistry building blocks

Choose 6-(2,2-Dimethoxyethyl)-9H-purine (CAS 920503-29-3) for unambiguous synthetic versatility. The free N9–H position enables direct N‑glycosylation/N‑alkylation, while the C6‑dimethoxyethyl acetal serves as a protected aldehyde for one‑step deprotection or divergent homologation to methyl, aminoethyl, and carboxymethyl purines. Its low LogP (0.51) and high TPSA (72.9 Ų) ensure superior aqueous solubility for enzymatic transglycosylation, bioconjugation, and fragment‑based screening. Supplied at NLT 98% purity with full analytical characterization (¹H NMR).

Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
CAS No. 920503-29-3
Cat. No. B11894601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,2-Dimethoxyethyl)-9H-purine
CAS920503-29-3
Molecular FormulaC9H12N4O2
Molecular Weight208.22 g/mol
Structural Identifiers
SMILESCOC(CC1=C2C(=NC=N1)N=CN2)OC
InChIInChI=1S/C9H12N4O2/c1-14-7(15-2)3-6-8-9(12-4-10-6)13-5-11-8/h4-5,7H,3H2,1-2H3,(H,10,11,12,13)
InChIKeyYZILLAGCIVZLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,2-Dimethoxyethyl)-9H-purine (CAS 920503-29-3) – Core Physicochemical and Structural Profile for Procurement Decisions


6-(2,2-Dimethoxyethyl)-9H-purine (CAS 920503-29-3) is a 6-substituted purine derivative with molecular formula C9H12N4O2 and molecular weight 208.22 g/mol [1]. It features a 2,2-dimethoxyethyl substituent at the purine C6 position and a free N9–H, distinguishing it from N9-alkylated or N9-protected analogs [2]. The compound is commercially available at NLT 98% purity with full analytical characterization including 1H NMR [3].

Why 6-(2,2-Dimethoxyethyl)-9H-purine Cannot Be Replaced by Common N9-Substituted or 6-Halo Purine Analogs


Generic substitution of 6-(2,2-dimethoxyethyl)-9H-purine with N9-substituted analogs (benzyl, THP, phenyl) or 6-halo congeners introduces critical liabilities: the free N9–H position is the primary site for enzymatic or chemical N-glycosylation and N-alkylation, so N9-blocked analogs preclude this entire reaction manifold [1]. Conversely, 6-chloro analogs (e.g., 6-chloro-9-(2,2-diethoxyethyl)purine) require additional nucleophilic displacement steps to install carbon-based substituents at C6, while the target compound already provides the versatile dimethoxyethyl protected-aldehyde handle directly at C6, enabling one-step deprotection to the aldehyde or conversion to methyl, amino, or extended carbon-chain derivatives [2]. These structural differences produce measurable differences in LogP (0.51 vs. 1.69–2.04) and PSA (72.9 vs. 62.1–71.3 Ų), directly impacting solubility, chromatographic behavior, and reaction compatibility in aqueous media [3].

Quantitative Evidence Guide: 6-(2,2-Dimethoxyethyl)-9H-purine vs. Closest Analogs


Evidence 1: Free N9–H Position Enables N-Functionalization Not Possible with N9-Substituted Analogs

Unlike its closest commercially available analogs—9-benzyl-6-(2,2-dimethoxyethyl)-9H-purine (CAS 920503-24-8) and 6-(2,2-dimethoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine (CAS 920503-25-9)—which bear permanent substituents at N9, the target compound retains a free N9–H position [1]. This structural feature is essential for N9-centered reactions including enzymatic transglycosylation, Mitsunobu coupling with alcohols, and direct N-alkylation, all of which are completely blocked in N9-substituted analogs [2].

Nucleoside synthesis Purine alkylation Medicinal chemistry building blocks

Evidence 2: Dimethoxyethyl Group at C6 Provides a Masked Aldehyde for Divergent Functionalization

The 2,2-dimethoxyethyl substituent at C6 functions as a protected aldehyde equivalent. Acidic hydrolysis (HCl/THF) of the closely related 9-benzyl-6-(2,2-dimethoxyethyl)purine converts the dimethoxyethyl group to a methyl group in 92% isolated yield [1]. This demonstrates that the acetal moiety can be deprotected to the aldehyde (6-formylmethyl-9H-purine) or directly transformed, enabling divergent access to 6-alkyl, 6-aminoalkyl, 6-hydroxyalkyl, and 6-carboxyalkyl purine libraries from a single intermediate [2]. In contrast, 6-chloro-9-(2,2-diethoxyethyl)purine (CAS 39853-90-2) first requires nucleophilic aromatic substitution at C6 before the acetal can be exploited, adding one or more synthetic steps and introducing potential for incomplete conversion .

Protected aldehyde Purine C6 elaboration Divergent synthesis Acyclic nucleoside precursors

Evidence 3: Lower LogP and Higher PSA Differentiate Physicochemical Profile from N9-Substituted Analogs

The target compound exhibits a calculated LogP of 0.51 and topological polar surface area (TPSA) of 72.9 Ų [1]. These values differ substantially from its N9-substituted analogs: 9-benzyl-6-(2,2-dimethoxyethyl)-9H-purine has LogP 2.04 (4.0-fold more lipophilic) and TPSA 62.1 Ų, while 6-(2,2-dimethoxyethyl)-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has LogP 1.69 (3.3-fold more lipophilic) and TPSA 71.3 Ų . The 6-chloro-9-(2,2-diethoxyethyl)purine comparator shows LogP 1.88 and TPSA 62.1 Ų . The target compound's lower LogP and higher TPSA predict superior aqueous solubility and distinct retention on reversed-phase chromatography, enabling different purification and formulation strategies.

Lipophilicity Polar surface area Chromatographic behavior Aqueous solubility

Evidence 4: Lower Molecular Weight and Higher Atom Economy vs. N9-Protected Analogs

With a molecular weight of 208.22 g/mol, the target compound is significantly smaller than both the 9-benzyl analog (298.34 g/mol, 43% heavier) and the 9-THP analog (292.33 g/mol, 40% heavier) [1]. This lower molecular weight translates to higher atom economy in subsequent synthetic steps, as the N9 protecting group does not need to be carried through the synthetic sequence and later removed. In fragment-based drug discovery (FBDD), the target compound (208 Da) falls within the standard Rule of Three fragment criteria (MW < 300), while the N9-substituted analogs approach or exceed this threshold, limiting their utility as fragment hits [2].

Atom economy Molecular weight efficiency Fragment-based drug design Lead-likeness

Optimal Application Scenarios for 6-(2,2-Dimethoxyethyl)-9H-purine (CAS 920503-29-3) Based on Quantitative Differentiation Evidence


Scenario 1: Synthesis of N9-Functionalized Acyclic Nucleoside Phosphonates

The free N9–H position (Evidence 1) combined with the C6 dimethoxyethyl aldehyde precursor (Evidence 2) makes this compound an ideal starting material for acyclic nucleoside phosphonate synthesis. Unlike N9-blocked analogs that cannot undergo N9-alkylation, 6-(2,2-dimethoxyethyl)-9H-purine can be directly coupled with phosphonate-containing side chains at N9 while the C6 acetal is subsequently deprotected to provide the aldehyde for further homologation. This two-step sequence replaces the 4+-step sequences required when starting from 6-chloro purine derivatives .

Scenario 2: Fragment-Based Drug Discovery (FBDD) Library Construction

With MW 208 Da and LogP 0.51 (Evidence 3 and 4), this compound satisfies the Rule of Three criteria for fragment-based screening (MW < 300, ClogP ≤ 3). Its higher TPSA (72.9 Ų) and lower lipophilicity relative to N9-substituted analogs predict superior aqueous solubility, facilitating screening at the high concentrations (typically 0.1–1 mM) required in fragment-based assays. The free N9–H and masked aldehyde at C6 provide two orthogonal vectors for fragment elaboration upon hit identification .

Scenario 3: Divergent Synthesis of 6-Substituted Purine Libraries

The dimethoxyethyl acetal at C6 (Evidence 2) serves as a single intermediate for divergent access to 6-formylmethyl, 6-methyl, 6-aminoethyl, 6-hydroxyethyl, and 6-carboxymethyl purines. Acidic deprotection (HCl/THF) to the methyl derivative proceeds in 92% yield in analogous systems. This divergent capability eliminates the need to synthesize and inventory multiple 6-substituted purine starting materials, consolidating procurement to a single versatile building block .

Scenario 4: Aqueous-Phase Purine Derivatization and Bioconjugation

The combination of low LogP (0.51) and high TPSA (72.9 Ų) (Evidence 3) predicts significantly better aqueous solubility than the N9-benzyl analog (LogP 2.04). For reactions conducted in aqueous or mixed aqueous-organic media—including enzymatic transglycosylation, bioconjugation, or aqueous-phase cross-coupling—the target compound is expected to provide higher solution concentrations and more homogeneous reaction conditions. Procurement records indicate commercial availability at NLT 98% purity from ISO-certified suppliers, supporting direct use without additional purification .

Quote Request

Request a Quote for 6-(2,2-Dimethoxyethyl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.